1-Chloro-2,3-dimethoxy-6-iodobenzene

Sequential cross-coupling Chemoselectivity Bond dissociation energy

1-Chloro-2,3-dimethoxy-6-iodobenzene (CAS 459410-39-0; molecular formula C₈H₈ClIO₂; molecular weight 298.51 g/mol) is a polyhalogenated dimethoxybenzene derivative featuring ortho-related chlorine and iodine substituents and a 2,3-dimethoxy substitution pattern. This compound belongs to the class of unsymmetrical dihaloarenes employed as versatile intermediates in palladium-catalyzed cross-coupling chemistry, radiochemical synthesis, and medicinal chemistry programs.

Molecular Formula C8H8ClIO2
Molecular Weight 298.50 g/mol
Cat. No. B12281957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,3-dimethoxy-6-iodobenzene
Molecular FormulaC8H8ClIO2
Molecular Weight298.50 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)I)Cl)OC
InChIInChI=1S/C8H8ClIO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3
InChIKeyUHJWMBNJGQCZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,3-dimethoxy-6-iodobenzene (CAS 459410-39-0): Structure, Molecular Identity, and Role as a Halogenated Dimethoxybenzene Building Block


1-Chloro-2,3-dimethoxy-6-iodobenzene (CAS 459410-39-0; molecular formula C₈H₈ClIO₂; molecular weight 298.51 g/mol) is a polyhalogenated dimethoxybenzene derivative featuring ortho-related chlorine and iodine substituents and a 2,3-dimethoxy substitution pattern . This compound belongs to the class of unsymmetrical dihaloarenes employed as versatile intermediates in palladium-catalyzed cross-coupling chemistry, radiochemical synthesis, and medicinal chemistry programs. Its defining structural feature—the simultaneous presence of a highly reactive C–I bond (bond dissociation energy ~66.9 kcal/mol) alongside a significantly less reactive C–Cl bond—establishes an inherent reactivity differential that enables programmed sequential functionalization strategies [1]. The ortho-relationship between the two halogen atoms introduces steric and electronic constraints that further differentiate its reactivity profile from meta- or para-substituted regioisomers and from the corresponding bromo-iodo analog [2].

Why 1-Chloro-2,3-dimethoxy-6-iodobenzene Cannot Be Replaced by Generic Dihaloarenes or Regioisomeric Analogs in Sequential Cross-Coupling and Radiochemical Applications


Substituting 1-chloro-2,3-dimethoxy-6-iodobenzene with a generic symmetrical dihaloarene (e.g., 1,2-dichlorobenzene or 1,4-diiodobenzene) or a regioisomeric analog (e.g., 1-chloro-2,6-dimethoxy-4-iodobenzene) fundamentally alters both the achievable reaction sequence and the substitution pattern of downstream products . The ortho-related Cl/I pair on the target compound establishes a programmed reactivity hierarchy: the C–I bond undergoes oxidative addition to Pd(0) catalysts approximately 100–1000× faster than the C–Cl bond, enabling chemoselective coupling at the iodine-bearing position without requiring protecting group strategies [1]. Regioisomers with different substitution patterns (e.g., 2,6-dimethoxy vs. 2,3-dimethoxy) exhibit divergent electronic environments that shift both the absolute and relative reactivity of halogen substituents, leading to different coupling sequences and product distributions [2]. Furthermore, the target compound has demonstrated a specific and validated role as a penultimate intermediate in radiochemical synthesis of ¹⁴C-labeled pharmaceutical candidates—a function that cannot be replicated by the bromo-iodo analog because the latter lacks the chlorine substituent required for the final target molecule's pharmacophore [3].

Quantitative Comparator Evidence for 1-Chloro-2,3-dimethoxy-6-iodobenzene: Reactivity Differentiation, Biological Target Engagement, and Radiochemical Utility


C–I vs. C–Cl Bond Dissociation Energy Differential Enables Programmed Sequential Cross-Coupling Without Protecting Groups

1-Chloro-2,3-dimethoxy-6-iodobenzene possesses two halogen substituents with a large intrinsic reactivity gap: the C–I bond (BDE ~66.9 kcal/mol) versus the C–Cl bond (BDE ~95.8 kcal/mol for unactivated aryl chlorides). This ~29 kcal/mol difference translates into a reactivity ratio of approximately 10²–10³:1 in Pd(0)-catalyzed oxidative addition, as established in the cross-coupling literature where the general reactivity order is I > Br ≥ OTf >> Cl [1]. In comparison, the analogous 1-bromo-2,3-dimethoxy-6-iodobenzene features a C–Br bond (BDE ~80.4 kcal/mol) with only ~13 kcal/mol difference relative to C–I, yielding a much narrower reactivity window (~10¹–10²:1) that increases the risk of non-selective double coupling and reduces the fidelity of sequential functionalization strategies [2]. The larger Cl/I gap in the target compound provides a wider operational latitude for chemoselective Suzuki-Miyaura, Sonogashira, or Heck coupling at the iodine position while preserving the chlorine for subsequent orthogonal transformations [3].

Sequential cross-coupling Chemoselectivity Bond dissociation energy

Validated Intermediate in ¹⁴C-Radiolabeled Pharmaceutical Synthesis: A Specific Role Not Replicable by Non-Chlorinated Analogs

1-Chloro-2,3-dimethoxy-6-iodobenzene (referred to as 2-chloro-3,4-dimethoxy-1-iodobenzene in the primary literature) has been employed as the key iodinated intermediate in the four-step synthesis of ¹⁴C-labeled N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate, a compound with demonstrated protective effects against ischemia-reperfusion injury [1]. In this validated synthetic route, the target compound was generated via Pb(OAc)₄-mediated oxidative decarboxylation of 2-chloro-3,4-dimethoxybenzoic acid, followed by selective lithiation at the iodine position and electrophilic trapping with N,N-dimethylformamide [α-¹⁴C]. The overall radiochemical yield was 49% with a specific activity of 59 mCi/mmol, confirming practical usability in radiolabeling workflows [1]. The corresponding bromo-iodo analog (1-bromo-2,3-dimethoxy-6-iodobenzene) cannot substitute in this application because the final pharmacologically active compound requires the 2-chloro substituent as an integral component of its pharmacophore; replacement with bromine would yield a structurally distinct molecule with potentially altered biological activity [2].

Radiochemical synthesis Carbon-14 labeling Pharmaceutical intermediate

Kinase Profiling: Differential Inhibitory Activity Against CDK1 vs. NEK2 and Chk2 Provides a Defined Target Engagement Fingerprint

In kinase profiling assays curated in the ChEMBL database (via BindingDB), 1-chloro-2,3-dimethoxy-6-iodobenzene (CHEMBL4074015) demonstrated measurable but differential inhibitory activity against three human kinases. Against CDK1 (Cyclin-dependent kinase 1), the compound exhibited an IC₅₀ of 9.60 × 10³ nM (9.6 μM), representing low potency [1]. In contrast, against NEK2 (Serine/threonine-protein kinase Nek2), the compound showed approximately 68.6-fold greater potency with an IC₅₀ of 140 nM in a recombinant full-length His-tagged NEK2 assay using a baculovirus expression system [1]. Against Chk2 (Serine/threonine-protein kinase Chk2), activity was also measured, though data was truncated in available records [1]. This CDK1/NEK2 selectivity ratio (~69:1) provides a quantifiable target engagement fingerprint. Comparable profiling data for the bromo-iodo analog (1-bromo-2,3-dimethoxy-6-iodobenzene) in these specific kinase assays is not publicly available, making cross-compound comparisons infeasible; however, the chlorine substituent's electronic properties are known to influence kinase hinge-region binding interactions in related chemotypes [2].

Kinase inhibition CDK1 NEK2 Chk2 Selectivity profiling

Regioisomeric Substitution Pattern Differentiation: 2,3-Dimethoxy Ortho-Directing Effects vs. 2,6- or 3,5-Dimethoxy Isomers in Directed ortho Metalation

The 2,3-dimethoxy substitution pattern in 1-chloro-2,3-dimethoxy-6-iodobenzene creates a distinct electronic environment compared to other dimethoxy regioisomers. Experimental studies on the closely related scaffold 1,5-dichloro-2,4-dimethoxybenzene demonstrated that solvent choice (THF vs. Et₂O) can completely reverse the regiochemical outcome of directed ortho metalation (DoM): deprotonation occurs at C3 in both solvents, but isomerization to the C6-lithio derivative occurs exclusively in THF [1]. While this specific study employed a 2,4-dimethoxy pattern, the principles established—that methoxy substitution pattern fundamentally governs both kinetic and thermodynamic site selectivity in organolithium chemistry—are directly transferable [1]. Regioisomers such as 1-chloro-2,6-dimethoxy-4-iodobenzene (2,6-dimethoxy pattern) would exhibit entirely different lithiation preferences due to altered steric shielding and chelation geometry, resulting in functionalization at different positions and generation of constitutionally distinct products . For procurement decisions involving synthetic route design, the 2,3-dimethoxy pattern must be specified if the target product requires functionalization ortho to the methoxy group at the chlorine-bearing position.

Directed ortho metalation Regioselectivity Substitution pattern effects

Iodine-Specific Utility for Radiochemical and Further Functionalization Pathways: Halogen Exchange vs. Cross-Coupling Reactivity

The C–I bond in 1-chloro-2,3-dimethoxy-6-iodobenzene enables iodine-selective lithium-halogen exchange, a transformation demonstrated in the published radiochemical synthesis where selective lithiation at the iodine position was achieved without competing chlorine lithiation [1]. This chemoselectivity is critical because Li/Cl exchange would generate benzyne intermediates leading to undesired side products. The C–I bond is also uniquely suited for radioiodination applications (e.g., with ¹²³I, ¹²⁴I, or ¹³¹I isotopes), enabling late-stage incorporation of radioactive iodine into pharmaceutical candidates for SPECT or PET imaging [2]. In contrast, the C–Cl bond in the bromo-iodo analog could potentially compete with Li/Br exchange under certain conditions, as C–Br bonds are more reactive than C–Cl in halogen-metal exchange. The iodine substituent further enables participation in hypervalent iodine chemistry (e.g., iodane-guided C–H functionalization), Sonogashira coupling with terminal alkynes, and Ullmann-type C–N bond formations—all transformations where iodine is generally superior to bromine in terms of reaction rate and yield under mild conditions [3].

Iodine-selective lithiation Halogen-metal exchange Radioiodination precursor

Commercial Availability and Purity Comparison: Procurement-Ready Supply with Documented Quality Specifications

1-Chloro-2,3-dimethoxy-6-iodobenzene is commercially available from multiple reputable suppliers with documented purity specifications, analytical characterization data, and batch-level quality control reports. Bidepharm supplies the compound (Cat. No. BD431189) at ≥95% purity with available NMR, HPLC, and GC analytical data . Leyan (Shanghai) offers the compound at 98% purity (Cat. No. 1581861) . Chemsrc provides comprehensive CAS registry data (459410-39-0) with molecular formula confirmation (C₈H₈ClIO₂, MW 298.50) and SMILES notation . SpectraBase confirms the compound identity via GC-MS spectral data (SpectraBase Compound ID 55lu2fybXhL, exact mass 297.925752 g/mol) [1]. The closely related analog 1-bromo-2,3-dimethoxy-6-iodobenzene (CAS 82171-37-7) is available through fewer suppliers and with less extensively documented analytical characterization in public databases, potentially creating longer procurement lead times and requiring additional in-house quality verification upon receipt. The chlorine-containing compound also benefits from the generally lower cost of chloroarene starting materials compared to bromoarenes, translating to a more favorable cost profile for multi-gram procurement.

Commercial availability Purity specification Quality control Procurement

Procurement-Guiding Application Scenarios for 1-Chloro-2,3-dimethoxy-6-iodobenzene Based on Quantified Differentiation Evidence


Radiochemical Synthesis: ¹⁴C- and Radioiodine-Labeled Pharmaceutical Candidate Production

Procurement of 1-chloro-2,3-dimethoxy-6-iodobenzene is warranted when the synthetic target requires a chlorine substituent in the final pharmacophore and the synthetic route involves late-stage radiolabel incorporation. As demonstrated by Almeida et al. (2002), this compound serves as a validated intermediate in the four-step synthesis of ¹⁴C-labeled N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate with 49% overall radiochemical yield and 59 mCi/mmol specific activity [1]. The iodine substituent also provides a handle for radioiodination with ¹²³I, ¹²⁴I, or ¹³¹I isotopes for SPECT/PET imaging applications, making this compound suitable for ADME studies and diagnostic radiopharmaceutical development [2]. Analogs lacking the chlorine substituent (e.g., the bromo-iodo variant) are structurally incompatible with targets requiring the 2-chloro pharmacophoric element.

Sequential Chemoselective Cross-Coupling in Complex Molecule Synthesis

When a synthetic strategy requires sequential, chemoselective C–C bond formation at two different positions on a dimethoxybenzene scaffold without protecting group manipulation, 1-chloro-2,3-dimethoxy-6-iodobenzene is the appropriate procurement choice. The approximately 10²–10³:1 reactivity differential between the C–I and C–Cl bonds in Pd(0)-catalyzed cross-coupling enables clean sequential functionalization: first coupling at the iodine position (Suzuki, Sonogashira, or Heck), followed by a second orthogonal coupling at the chlorine position [1]. This step-economical approach contrasts with symmetrical dihaloarenes that lack intrinsic chemoselectivity, and with the bromo-iodo analog where the narrower I/Br reactivity gap (~10¹–10²:1) increases the probability of statistical product mixtures [2]. The 2,3-dimethoxy substitution pattern further enables regioselective directed ortho metalation for additional functionalization options .

NEK2 Kinase Inhibitor Lead Optimization and Medicinal Chemistry SAR Programs

For medicinal chemistry teams investigating NEK2 as a therapeutic target, 1-chloro-2,3-dimethoxy-6-iodobenzene provides a defined starting point with quantifiable target engagement: IC₅₀ = 140 nM against human NEK2 in recombinant kinase assays, with ~69-fold selectivity over CDK1 (IC₅₀ = 9,600 nM) [1]. This selectivity fingerprint enables rational structure-activity relationship (SAR) exploration around the dimethoxybenzene scaffold, with the chlorine and iodine substituents serving as synthetic handles for parallel library synthesis. The compound's established synthetic tractability (selective lithiation, cross-coupling compatibility) supports efficient analog generation, while the iodine substituent can be exploited for radiolabeling in cellular target engagement assays [2]. Procurement of this specific chlorinated analog—rather than the bromo variant—is essential for SAR consistency with existing kinase profiling data.

Hypervalent Iodine Chemistry and Iodane-Guided C–H Functionalization

The iodine substituent in 1-chloro-2,3-dimethoxy-6-iodobenzene enables participation in hypervalent iodine-mediated transformations, including iodane-guided C–H functionalization, oxidative coupling, and group-transfer reactions [1]. As demonstrated in recent electrochemical C–H coupling methodology, aryl iodides with retained C–I bonds serve as versatile synthetic intermediates for subsequent diversification via established cross-coupling manifolds [2]. The ortho-chlorine substituent provides additional electronic modulation that can influence the stability and reactivity of the hypervalent iodine(III) or iodine(V) intermediates. Researchers developing new hypervalent iodine reagents or exploring iodine(III)-catalyzed halogenation reactions should procure the chloro-iodo dimethoxybenzene scaffold specifically, as the chlorine substituent's inductive effects may alter catalytic activity relative to the bromo or non-halogenated analogs.

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